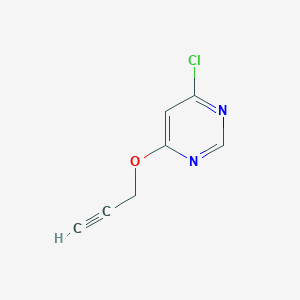
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine
概要
説明
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propynyl group can be oxidized to form corresponding oxides.
Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
科学的研究の応用
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Agrochemicals: It is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . In agrochemicals, it may inhibit enzymes critical for plant or fungal metabolism, leading to their death .
類似化合物との比較
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-2,6-diaminopyrimidine: Used in the synthesis of pharmaceuticals like Minoxidil.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Used in the synthesis of fungicides.
The uniqueness of this compound lies in its propynyl group, which imparts distinct reactivity and potential for diverse applications.
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
4-chloro-6-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h1,4-5H,3H2 |
InChIキー |
SYDGNXYENGLEQZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC(=NC=N1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
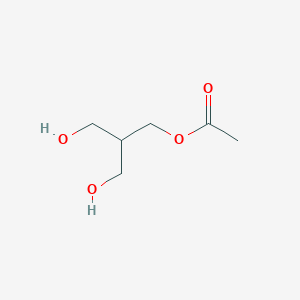
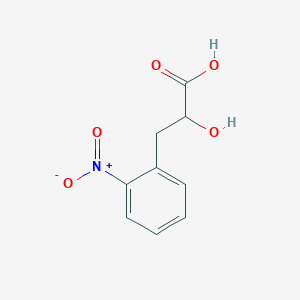
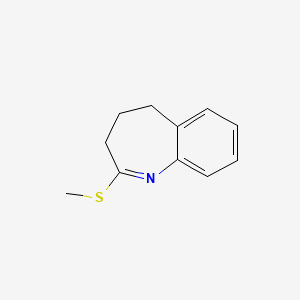
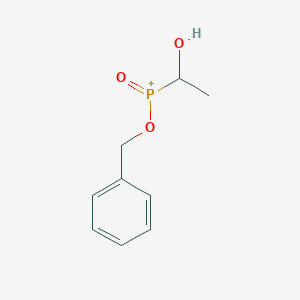
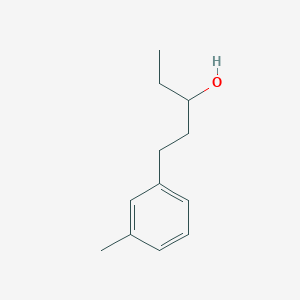
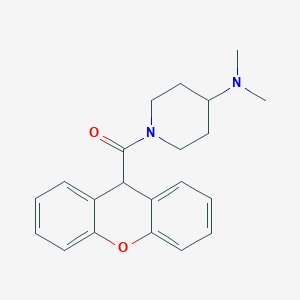
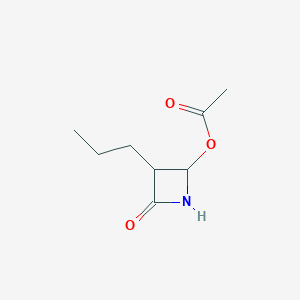
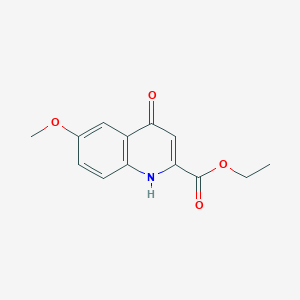
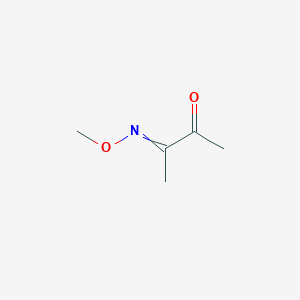
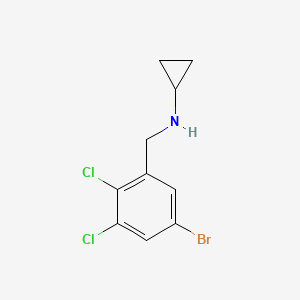
![4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8492553.png)


![4-[(Indolizin-3-yl)methyl]benzonitrile](/img/structure/B8492563.png)
